![molecular formula C13H17NO3S B1525749 (1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime CAS No. 1050910-52-5](/img/structure/B1525749.png)
(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime
Overview
Description
(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime, also known as CPE, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a versatile reagent that can be used in a variety of synthetic methods, and has a wide range of applications in the scientific research field.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of derivatives similar to the queried compound involve advanced techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies focus on understanding the molecular structure, bonding interactions, and electronic properties of novel compounds (Cai et al., 2020).
Pharmacological Applications
- Some related compounds have been explored for their pharmacological potential, such as anti-inflammatory and anti-allergic activities. These activities are assessed through various assays, highlighting the compounds' effectiveness in reducing inflammation and allergic responses in model systems (Kataoka et al., 2002).
Catalytic and Chemical Properties
- Research into the catalytic and reactive properties of oxime derivatives has led to developments in synthetic chemistry, including methods for selective oxidation and complexation with metal ions. These studies offer insights into the potential of oxime compounds in facilitating various chemical reactions (Uyanik et al., 2009).
Material Science and Ligand Design
- Oxime derivatives have applications in material science and as ligands in catalytic processes. For instance, their role in enhancing the efficiency of palladium-catalyzed Suzuki–Miyaura coupling reactions in water has been documented, offering a green chemistry approach to cross-coupling reactions (Mondal & Bora, 2014).
Analytical and Environmental Chemistry
- The analytical applications include using oxime derivatives as chiral selectors in capillary zone electrophoresis, demonstrating their utility in separating complex mixtures of enantiomers and diastereomers. This application is crucial for analyzing the stereoisomeric purity of pharmaceuticals and agrochemicals (Aga et al., 1999).
properties
IUPAC Name |
N-[1-(4-cyclopentylsulfonylphenyl)ethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(14-15)11-6-8-13(9-7-11)18(16,17)12-4-2-3-5-12/h6-9,12,15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGCXXNUEKKSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243531 | |
Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime | |
CAS RN |
1050910-52-5 | |
Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050910-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Cyclopentylsulfonyl)phenyl]ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.